1-Amino-5-bromouracil
Description
Overview of 1-Amino-5-bromouracil as a Pyrimidine (B1678525) Nucleobase Analog
This compound is a synthetically produced chemical compound of significant interest in biochemistry and molecular biology. ontosight.ai Structurally, it is classified as a pyrimidine nucleobase analog. Its core is a pyrimidine ring, a fundamental component of the natural nucleobases found in nucleic acids. ontosight.ai The chemical formula for this compound is C4H4BrN3O2. ontosight.aichemspider.com
Its structure is analogous to the natural RNA nucleobase, uracil (B121893), but with two key modifications: a bromine atom is substituted at the 5-position of the pyrimidine ring, and an amino group is attached at the 1-position. ontosight.ai These modifications give this compound distinct chemical and physical properties compared to uracil, which in turn allows for its specialized applications in research. ontosight.ai The synthesis of this compound can be achieved through chemical pathways that often involve the bromination of uracil or its derivatives, followed by amination reactions. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C4H4BrN3O2 ontosight.aichemspider.com |
| IUPAC Name | 1-Amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione chemspider.com |
| Monoisotopic Mass | 204.948688 Da chemspider.com |
| Average Mass | 205.999 Da chemspider.com |
| Synonyms | ABU1,5; 1-amino-5-bromopyrimidine-2,4(1H,3H)-dione ontosight.ai |
Significance within Chemical Biology and Molecular Research Contexts
The structural similarity of this compound to natural nucleobases is the primary reason for its significance in chemical biology and molecular research. ontosight.ai As a base analog, it can be recognized by cellular machinery and potentially incorporated into DNA or RNA during replication or transcription processes. This incorporation can disrupt or alter the normal functioning of these nucleic acids, making it a valuable tool for studying these fundamental processes. ontosight.ai
Research has explored its potential biological activities, including its effects on DNA synthesis and replication. ontosight.ai This characteristic has made it a compound of interest in the pursuit of new therapeutic agents. For instance, its ability to interfere with the replication of viral genomes or the proliferation of cancer cells has positioned it as a candidate for developing antiviral or anticancer drugs. ontosight.ai
Beyond its role as a base analog, this compound has been investigated as a novel agent with effects on the central nervous system. A study on its effects on monoamine metabolism in rats demonstrated that it could suppress the activation of noradrenergic and dopaminergic neurons during stress, an effect also seen with diazepam. nih.gov This suggests potential applications in neuropharmacological research. nih.gov The broader family of halogenated pyrimidines, such as 5-bromouracil (B15302), is widely used to introduce mutations into DNA for research purposes, allowing scientists to study the effects of specific genetic changes on protein function and cellular processes. nih.govontosight.ai
Historical Perspectives on Halogenated Uracil Derivative Studies
The study of uracil and its derivatives has a long history, with the first modification of uracil reported in 1906. beilstein-journals.org However, the medical and research potential of these compounds was not fully realized until decades later, with early antibacterial studies emerging in 1945 and anticarcinogenic research following in 1953. beilstein-journals.org
Halogenated uracils, particularly 5-bromouracil (5-BrU), became prominent research tools following the elucidation of the DNA structure. 5-BrU, a close relative of this compound, was identified as a potent mutagen. nih.govwikipedia.org It acts as an antimetabolite and a base analog that can substitute for thymine (B56734) in DNA. wikipedia.orgt3db.ca Due to its tautomeric properties, where it can shift between keto and enol forms, it can cause base-pairing errors during DNA replication, leading to point mutations. wikipedia.org This made 5-bromouracil a cornerstone tool in early molecular genetics for inducing and studying mutations. caltech.edupnas.org Research from as early as 1960 detailed the methods for incorporating these 5-halogenated uracil moieties into the DNA of mammalian cells in culture. nih.gov These foundational studies paved the way for the synthesis and investigation of a wide array of halogenated uracil derivatives, including this compound, for diverse applications in molecular biology, genetics, and drug discovery. beilstein-journals.orgnih.gov
Table 2: Key Research Milestones for Halogenated Uracils
| Year | Finding/Development | Significance |
|---|---|---|
| 1906 | First synthesis of a modified uracil reported. beilstein-journals.org | Marks the beginning of synthetic uracil chemistry. |
| 1950s | 5-Bromouracil is established as a mutagenic base analog. nih.govcaltech.edu | Provides a key chemical tool for inducing specific mutations to study gene function. |
| 1960 | A study details the incorporation of 5-halogenated uracils into mammalian DNA. nih.gov | Demonstrates the biological uptake of these analogs, opening doors for in vivo studies. |
| 1962 | Research clarifies the mechanism of 5-bromouracil mutagenesis in bacteriophage T4. pnas.org | Elucidates that the incorporated base analog causes pairing mistakes in subsequent replication rounds. |
| 1994 | A study investigates the effect of this compound on brain monoamine metabolism. nih.gov | Expands the research applications of halogenated uracils into neuropharmacology. |
Structure
3D Structure
Properties
IUPAC Name |
1-amino-5-bromopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPKMXPUMPJRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155763 | |
| Record name | 1-Amino-5-bromouracil | |
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Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127984-93-4 | |
| Record name | 1-Amino-5-bromouracil | |
| Source | ChemIDplus | |
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| Record name | 1-Amino-5-bromouracil | |
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| Record name | 1-amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
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| Record name | 1-AMINO-5-BROMOURACIL | |
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Synthetic Methodologies and Chemical Derivatization of 1 Amino 5 Bromouracil
Synthetic Pathways for 1-Amino-5-bromouracil
The synthesis of this compound can be approached through various chemical routes, often involving the bromination of a uracil (B121893) precursor followed by amination.
Precursor-Based Synthesis Approaches
The foundational approach to synthesizing this compound often starts with the readily available uracil or its derivatives. A common strategy involves the bromination of the C5 position of the uracil ring. This electrophilic substitution is a crucial step, and various brominating agents can be employed. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid and acetic anhydride (B1165640) has been reported as an effective method for the synthesis of 5-bromouracil (B15302), a direct precursor. chemicalbook.com Another approach involves the visible light-induced bromination of uracil derivatives using N-bromosuccinimide (NBS) in acetonitrile, which proceeds through a radical pathway followed by electrophilic substitution. researchgate.net
Following the successful bromination to yield 5-bromouracil, the subsequent step is the introduction of the amino group at the N1 position. This amination reaction transforms the precursor into the final this compound. While the specific conditions for the direct amination of 5-bromouracil to yield the 1-amino derivative are not extensively detailed in the provided results, the general synthesis is noted to be achievable through such a sequence of bromination and amination reactions. ontosight.ai
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is critical for achieving high yields and purity of this compound and its precursors. For the bromination of uracil, a patented method highlights the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with uracil in a mixture of acetic acid and acetic anhydride. This process, conducted at 50°C for 1.5 hours, resulted in a near-quantitative yield (99.9%) of 5-bromouracil. chemicalbook.comgoogle.com The molar ratio of the brominating agent to uracil is a key parameter, with a preferred range of 0.6 to 1.2. google.com
In visible light-induced bromination, the choice of solvent and the amount of N-bromosuccinimide (NBS) are crucial. Acetonitrile was found to be the most effective solvent, and a minimum of 2.2 equivalents of NBS was required for maximum yield. chemrxiv.org The reaction time can also be significantly reduced under optimized light-induced conditions. researchgate.net For N-alkylation reactions of 5-bromouracil, microwave irradiation has been shown to be an effective method to improve reaction times and yields compared to conventional heating. researchgate.net
Chemical Modification and Functionalization Strategies
The chemical scaffold of this compound offers multiple sites for modification, enabling the generation of a diverse range of analogs with potentially unique biological activities.
Regioselective N-Alkylation and other Derivatization Reactions
The nitrogen atoms of the uracil ring are primary targets for derivatization. Regioselective N-alkylation is a key strategy to introduce various functional groups. The alkylation of uracils can occur at the N1 and N3 positions, and the regioselectivity is influenced by the reaction conditions and the substituents on the uracil ring. google.com For 5-bromouracil, Michael-type addition has been explored as a convenient method for regioselective N-alkylation. researchgate.net
Palladium-catalyzed direct arylation of 5-halouracils with arenes and heteroarenes has also been developed, providing a route to C5-arylated uracil derivatives. acs.org Furthermore, 5-bromouracils are known to react with various nucleophiles, leading to a variety of 5-substituted uracil derivatives. mdpi.com This reactivity allows for the introduction of sulfur-containing moieties and other functional groups at the C5 position. acs.org
Development of Novel this compound Analogs
The core structure of this compound has been a template for the development of novel analogs with potential therapeutic applications. For instance, a newly synthesized analog, this compound (ABU), has demonstrated unique anxiolytic activity in preclinical studies. nih.govnih.gov
Researchers have also synthesized isoxazolidine (B1194047) and γ-lactam analogues of homonucleosides starting from 5-bromouracil. mdpi.com These modifications aim to explore new chemical space and identify compounds with improved pharmacological profiles. The synthesis of PNA (peptide nucleic acid) monomers incorporating a G-clamp modification has also been achieved starting from 5-bromouracil, highlighting the versatility of this compound as a building block for complex molecular architectures. acs.org Another study describes the synthesis of pyrimidine (B1678525) 1′-aza-C-nucleosides by fusing 5-bromouracil with a hydroxylated pyrrolidine (B122466) derivative. researchgate.net
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The bromination of uracil derivatives under visible light is proposed to proceed through the formation of a bromine molecule via a radical pathway, followed by an electrophilic substitution reaction. researchgate.net
In the context of derivatization, the reaction of 5-bromouracil with sulfur nucleophiles can proceed through different mechanisms, leading to either direct substitution at the C5 position or addition-elimination pathways involving the 5,6-double bond. acs.org The direct arylation of 5-halouracils catalyzed by palladium is believed to occur through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. acs.org The tautomeric forms of 5-bromouracil (keto and enol forms) also play a significant role in its reactivity, particularly in how it can be incorporated into DNA and potentially induce mutations. researchgate.netwikipedia.org
Molecular Structure, Conformation, and Tautomerism of 1 Amino 5 Bromouracil
Conformational Analysis and Geometrical Parameters
The conformation and geometric parameters of the 1-Amino-5-bromouracil molecule are defined by the bond lengths, bond angles, and dihedral angles of its pyrimidine (B1678525) ring and substituents. While specific crystallographic or high-level computational data for this compound is not abundant in public literature, extensive studies on closely related compounds, such as 5-bromouracil (B15302) and its N1-methylated derivative, provide a strong foundation for understanding its structure mdpi.com. The pyrimidine ring is expected to be nearly planar, a characteristic feature of nucleic acid bases core.ac.uk.
Computational studies using Density Functional Theory (DFT) on 5-halogenated uracils reveal the precise geometry of the ring. The substitution of a bromine atom at the C5 position induces specific changes in the ring's geometry compared to uracil (B121893). These changes are primarily electronic in nature, stemming from the high electronegativity and bulk of the bromine atom mdpi.comtandfonline.com.
The introduction of an amino group at the N1 position further modifies the ring's geometry. The amino group is an electron-donating group, which influences the electronic distribution within the pyrimidine ring nih.gov. This affects bond lengths and angles, particularly around the N1, C2, and C6 atoms. The planarity of the amino group and its orientation relative to the pyrimidine ring are key conformational features.
Below is a table of selected geometric parameters for the closely related compound 1-methyl-5-bromouracil, which serves as a model for the core ring structure of this compound.
Table 1: Selected Geometrical Parameters for 1-methyl-5-bromouracil Data derived from computational studies on 5-haloderivatives of uracil. mdpi.com
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.373 | C6-N1-C2 | 121.7 |
| C2-N3 | 1.383 | N1-C2-N3 | 114.7 |
| N3-C4 | 1.391 | C2-N3-C4 | 126.8 |
| C4-C5 | 1.442 | N3-C4-C5 | 115.0 |
| C5-C6 | 1.350 | C4-C5-C6 | 119.5 |
| C6-N1 | 1.381 | C5-C6-N1 | 122.3 |
| C2=O | 1.218 | C5-C4=O | 125.6 |
| C4=O | 1.226 | N3-C2=O | 122.2 |
| C5-Br | 1.895 | Br-C5-C4 | 118.0 |
Investigation of Tautomeric Equilibria
Tautomerism is a critical phenomenon in pyrimidine bases, as the existence of minor tautomeric forms can lead to non-canonical base pairing and has been implicated in mutagenesis core.ac.ukresearchgate.net. This compound can exist in several tautomeric forms, primarily involving the migration of protons between the ring nitrogens and the exocyclic oxygen and amino groups.
Like uracil, this compound can undergo keto-enol tautomerism. The canonical and most stable form in the gas phase is the diketo tautomer (2,4-dione) mdpi.comresearchgate.net. However, other forms, such as the 2-hydroxy-4-keto, 2-keto-4-hydroxy, and 2,4-dihydroxy tautomers, can exist in equilibrium. Computational studies on 5-bromouracil have determined the relative stabilities of these tautomers mdpi.comresearchgate.net. The diketo form is significantly more stable than the enol forms in isolation mdpi.com. In addition to the keto-enol tautomerism of the ring, the N1-amino group can exhibit amino-imino tautomerism, further increasing the number of possible isomers.
The relative energies calculated for the principal tautomers of 5-bromouracil provide insight into the likely preferences for the 1-amino-substituted compound.
Table 2: Calculated Gas-Phase Relative Energies of 5-Bromouracil Tautomers Energies (in kcal/mol) are relative to the most stable diketo form. Data sourced from DFT computational studies. mdpi.comresearchgate.net
| Tautomer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| U1 | 2,4-Dioxo (diketo) | 0.00 |
| U2 | 2-Hydroxy-4-oxo | 9.8 - 11.5 |
| U3 | 4-Hydroxy-2-oxo | 13.5 - 15.0 |
| U4 | 2,4-Dihydroxy | 22.0 - 24.0 |
The tautomeric equilibrium of pyrimidine derivatives is highly sensitive to the surrounding environment mdpi.comacs.org. Polar solvents, and particularly water, can significantly alter the relative stabilities of tautomers by forming hydrogen bonds researchgate.netacs.org. For 5-bromouracil, computational studies have shown that a polar continuum solvent model stabilizes the more polar enol tautomers relative to the diketo form mdpi.com.
More advanced models that include explicit water molecules (microhydration) show an even more dramatic effect. Studies on 5-bromouracil surrounded by a cluster of water molecules have demonstrated that the enol tautomer can become more stable than the canonical keto form acs.org. This reversal is largely attributed to more favorable water-water interactions within the solvation shell of the enol tautomer acs.org. The N1-amino group of this compound, with its capacity to act as a hydrogen bond donor, would be expected to interact strongly with protic solvents like water, likely enhancing the solvent-induced stabilization of certain tautomeric forms.
Table 3: Effect of Solvent on Relative Tautomer Stability of 5-Bromouracil Comparison of relative energies (kcal/mol) in the gas phase versus a polarizable continuum model (PCM) for water. Data from DFT calculations. mdpi.com
| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Water, PCM) | Stabilization by Solvent |
|---|---|---|---|
| U1 (diketo) | 0.00 | 0.00 | - |
| U2 (enol) | 9.8 | 7.5 | 2.3 |
| U3 (enol) | 13.5 | 10.8 | 2.7 |
The substitution of a bromine atom at the C5 position has a distinct electronic influence on the uracil ring, which in turn affects tautomeric stability tandfonline.comresearchgate.net. Bromine is an electronegative, electron-withdrawing atom. This inductive effect alters the charge distribution in the pyrimidine ring, making the ring protons more acidic and influencing which tautomeric forms are favored researchgate.net.
Compared to unsubstituted uracil, the bromine atom in 5-bromouracil tends to stabilize the enol tautomers mdpi.comresearchgate.net. While the diketo form remains the most stable in the gas phase for both compounds, the energy gap between the keto and enol forms is reduced in 5-bromouracil. This suggests that 5-bromouracil has a higher intrinsic propensity to exist in its rare enol tautomeric form compared to uracil, a factor that has been linked to its mutagenic properties core.ac.uk.
Spectroscopic Elucidation of Molecular Structure and Tautomeric Forms
Spectroscopic techniques are powerful tools for identifying the dominant tautomeric forms of molecules like this compound in various states mdpi.comresearchgate.net. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational frequencies of chemical bonds. The keto and enol tautomers of uracil derivatives have distinct IR spectral signatures researchgate.netdntb.gov.uaacs.org.
Keto forms are characterized by strong absorption bands corresponding to the C=O stretching vibrations, typically found in the 1650-1750 cm⁻¹ region.
Enol forms lack one or both C=O bonds, showing instead characteristic C-O-H bending and O-H stretching vibrations, as well as C=N and C=C stretching bands at different frequencies. For 5-bromouracil, the diketo form is identified by its prominent C=O stretching bands researchgate.netdntb.gov.ua. The N1-amino group in this compound would introduce additional N-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁵N. The chemical shifts of these nuclei are highly sensitive to the electronic structure and therefore to the tautomeric form mdpi.comnih.govoup.com.
¹³C NMR: The chemical shifts of the C2 and C4 carbons are particularly diagnostic. In the diketo form, these carbons are carbonyl carbons and resonate at a lower field (higher ppm). In the enol forms, where they are part of a C-OH group, they become more shielded and resonate at a higher field (lower ppm).
¹H and ¹⁵N NMR: The protonation state of the nitrogen atoms (N1 and N3) can be directly observed, allowing for unambiguous differentiation between keto (N-H) and enol (O-H) tautomers.
Computational studies have predicted the NMR parameters for various tautomers of 5-halogenated uracils, providing a guide for experimental identification mdpi.com. These studies show significant differences in the calculated chemical shifts for the ring carbons across different tautomers, confirming NMR as a key technique for elucidating the complex tautomeric equilibria of these systems.
Advanced Computational and Theoretical Studies of 1 Amino 5 Bromouracil
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of 1-Amino-5-bromouracil. These methods solve the Schrödinger equation with various approximations to provide insights into molecular orbitals, electron density, and energy states. github.io
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the properties of molecules from first principles, without extensive reliance on experimental data. github.ioacs.org Studies on 5-bromouracil (B15302) (a closely related compound) and other halogenated uracils provide a framework for understanding this compound.
Key Applications and Findings:
Tautomeric Stability: Theoretical calculations are crucial for determining the relative stability of different tautomers of 5-bromouracil. Studies have employed methods like Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, M06-2X) with extended basis sets. acs.orgacs.orgresearchgate.net These calculations consistently show that the canonical keto form is the most stable tautomer in the gas phase and in various solvent environments. acs.org However, some studies suggest that in clusters with a sufficient number of water molecules (over 20), an enol tautomer of 5-bromouracil can become favored. tandfonline.com
Electronic Properties: Halogenation significantly influences the electronic properties of the uracil (B121893) ring. The introduction of a bromine atom tends to decrease the proton affinity and increase the acidity of the molecule compared to uracil. nih.govacs.org DFT calculations can map the molecular electrostatic potential (MEP), identifying electron-rich and electron-poor regions that are key to reactivity and intermolecular interactions. mdpi.com
Structural Parameters: Geometry optimizations using DFT and ab initio methods provide precise information on bond lengths and angles. researchgate.net The inclusion of electron correlation in methods like MP2 and Coupled Cluster (CC2) is important for accurately determining the planarity of the molecule and its amino group. acs.org
Table 1: Computational Methods Applied in Theoretical Studies of Halogenated Uracils
| Method Type | Specific Method/Functional | Basis Set Example | Application | Reference(s) |
|---|---|---|---|---|
| Ab Initio | Hartree-Fock (HF), MP2, CC2 | 6-31+G(d), def2-TZVP | Tautomerism, Geometry Optimization, Interaction Energies | acs.orgacs.orgresearchgate.netacs.orgresearchgate.net |
| DFT | B3LYP, M06-2X, mPW2PLYP-D | 6-31+G(d), 6-311++G(3df,pd) | Tautomerism, Vibrational Spectra, Electronic Properties | acs.orgresearchgate.nettandfonline.comresearchgate.net |
| Hybrid QM/MM | N/A | N/A | Simulating environmental effects (e.g., in DNA) | acs.org |
The interaction of this compound with light can lead to photochemical reactions, and understanding these processes requires the study of excited state potential energy surfaces (PES).
Key Findings from PES Analysis:
Photodissociation vs. Benign Decay: Studies on 5-bromouracil using multiconfigurational methods like CASSCF and CASPT2 have been performed to understand the competition between photolysis (fragmentation) and benign decay (a return to the ground state without chemical change). acs.org The PES is characterized by complex regions where the ground state (S₀) and the first excited singlet state (S₁) are degenerate, known as conical intersections. acs.org
Reaction Pathways: From the Franck-Condon region upon excitation, the molecule can follow different paths on the excited-state surface. One pathway can lead to the cleavage of the C5-Br bond, resulting in photolysis. acs.org Another pathway leads through a conical intersection that facilitates a rapid, radiationless decay back to the ground state. acs.org
Excimer and Exciplex States: For stacked dimers of uracil derivatives, theoretical modeling has revealed the existence of excimer and exciplex regions on the excited state potential surface. nih.gov These states, which are precursors to photodimerization, often feature non-parallel arrangements of the base planes. nih.gov
Ultrafast Dynamics: Time-resolved photoelectron spectroscopy experiments on 5-bromouracil, combined with theoretical support, show that upon UV excitation, the molecule undergoes rapid relaxation from the initially excited ¹ππ* state to a lower-lying intermediate state within approximately 100 femtoseconds. chemrxiv.org
Molecular Dynamics Simulations for Environmental Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of how this compound interacts with its environment, particularly in aqueous solutions. nih.gov These simulations can be performed using classical force fields (like AMBER, CHARMM, GROMOS) or by employing quantum mechanical calculations for the forces (ab initio MD). nih.govacs.org
Key Insights from MD Simulations:
Hydration Shell Structure: Ab initio MD simulations of uracil in water show a well-defined hydration structure, with about six water molecules hydrogen-bonded to the amide and carbonyl groups. acs.org Further water molecules are positioned near the π-system of the ring. acs.org Similar structured hydration is expected for this compound.
Solvent Effects on Tautomerism: MD simulations, particularly first-principles MD, can be used to calculate the free energy differences between tautomers in solution, clarifying the role of the solvent in stabilizing specific forms. tandfonline.comacs.org Studies on 5-bromouracil have used simulations with a varying number of explicit water molecules to model the first and second hydration shells, finding that the environment significantly affects tautomeric equilibrium. researchgate.nettandfonline.com
Ion Interactions: The interaction of halogenated uracils with metal ions in solution is critical for many biological processes. Simulations show that metal ions and water molecules can work cooperatively to stabilize the classical structure of the nucleobase. acs.org
Modeling of Intermolecular Interactions and Hydrogen Bonding Networks
The function and aggregation of this compound are governed by non-covalent interactions, especially hydrogen bonds and stacking interactions. Computational modeling is essential for characterizing the geometry and energetics of these interactions. researchgate.netconicet.gov.ar
Key Findings from Interaction Modeling:
Hydrogen Bonding: The amino and carbonyl groups of this compound are primary sites for hydrogen bonding with water molecules and other biological partners. tandfonline.comacs.org The strength and geometry of these bonds can be analyzed using methods like Natural Bond Orbital (NBO) analysis. conicet.gov.ar
Stacking Interactions: The pyrimidine (B1678525) ring allows for π-stacking interactions with other aromatic systems. DFT calculations have been used to investigate the potential energy surface of stacked dimers, such as 5-bromouracil with uracil, identifying the most stable stacked geometries. researchgate.net These studies found that the stacking energy for a 5-bromouracil/uracil dimer can be significant, with a global minimum interaction energy of -10.7 kcal/mol in the gas phase. researchgate.net
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like oxygen or nitrogen. mdpi.com This is due to the presence of an electropositive region on the halogen atom known as a σ-hole. mdpi.com Ab initio studies have highlighted the role of halogen bonds in stabilizing base pairing. mdpi.com
Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular contacts in a crystal lattice. conicet.gov.ar For related uracil complexes, this analysis has shown that the crystal packing is stabilized by a combination of N-H···O hydrogen bonds, π-stacking, and other weaker interactions. conicet.gov.ar
Theoretical Prediction of Fragmentation Channels and Dissociation Dynamics
When this compound is exposed to high-energy radiation or electrons, it can ionize and subsequently fragment. Theoretical calculations are vital for predicting the likely fragmentation pathways and identifying the resulting products.
Key Insights into Fragmentation:
Dissociative Electron Attachment: Low-energy electrons can attach to 5-bromouracil, leading to its dissociation. open.ac.uk Theoretical studies help to elucidate the mechanisms of these reactions.
Ion-Induced Fragmentation: The fragmentation of isolated and hydrated clusters of 5-bromouracil has been studied following collisions with low-energy ions. researchgate.net These studies show that the molecular environment plays a dual role: it can protect the molecule from complete disintegration but can also open new fragmentation channels, such as the loss of an OH group in hydrated clusters. researchgate.net
Energy-Selected Fragmentation: Photoelectron-photoion coincidence (PEPICO) spectroscopy, combined with theoretical simulations, allows for the study of fragmentation channels that are selected based on the internal energy of the parent ion. aip.org Studies on model systems like 5-benzyluracil (B1204335) show that at low internal energies, rearrangement is favored over fragmentation. At higher energies, numerous fragmentation channels open up, primarily involving the decomposition of the uracil moiety. aip.org The C-Br bond cleavage is a key dissociation channel upon excitation. acs.org
Table 2: Major Fragmentation Ions Observed in Mass Spectra of Benzyluracil (A Model System for Uracil Derivatives)
| Description | m/z (mass-to-charge ratio) | Reference |
|---|---|---|
| Parent Ion | 202 | aip.org |
| H-loss | 201 | aip.org |
| OH-loss | 185 | aip.org |
| COH-loss | 173 | aip.org |
| CONH-loss | 159 | aip.org |
| CONH₂-loss | 158 | aip.org |
| Major Fragment | 130, 131 | aip.org |
| Other Fragments | 116, 92, 91, 77, 68, 43, 42 | aip.org |
Note: This data is for 5-benzyluracil and serves as an illustrative example of fragmentation pathways common to substituted uracils.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-bromouracil |
| Uracil |
| 5-fluorouracil (B62378) |
| 5-chlorouracil (B11105) |
| 6-chlorouracil |
| 5-iodouracil (B140508) |
| Adenine (B156593) |
| Guanine (B1146940) |
| Cytosine |
| Thymine (B56734) |
| 5-benzyluracil |
| 6-benzyluracil |
| Phenylalanine |
| Water |
Biochemical and Molecular Interaction Mechanisms of 1 Amino 5 Bromouracil
Interactions with Nucleic Acids (DNA/RNA)
1-Amino-5-bromouracil, primarily through its nucleoside form (1-amino-5-bromodeoxyuridine), interacts with DNA by acting as an analogue of the natural base, thymine (B56734). ontosight.aiwikipedia.org This mimicry allows it to be processed by cellular machinery, leading to its incorporation into the DNA backbone, where it can disrupt normal replication and induce damage, especially upon exposure to UV light.
The incorporation of 5-bromouracil (B15302) into DNA is an enzymatic process mediated by DNA polymerases during replication. pnas.org The analogue, in its triphosphate form (5-bromo-2'-deoxyuridine triphosphate, BrdUTP), is recognized by DNA polymerase as a substitute for thymidine (B127349) triphosphate (TTP). pnas.orgpnas.org Early enzymatic studies demonstrated that BrdUTP could effectively and specifically replace TTP in the in vitro synthesis of DNA, whereas it could not substitute for the triphosphates of adenine (B156593), guanine (B1146940), or cytosine. pnas.orgpnas.org
This substitution is possible because the bromine atom at the C5 position has a van der Waals radius similar to that of the methyl group of thymine, allowing it to fit into the active site of the polymerase. onlinebiologynotes.com Consequently, when a template strand contains adenine, DNA polymerase can incorporate 5-bromouracil opposite to it. biologydiscussion.com Modern enzymatic techniques have been developed to precisely insert 5-bromouracil at specific, predetermined sites within a long DNA duplex, highlighting the efficiency with which cellular enzymes can utilize this analogue. nih.gov While most studies focus on DNA, the incorporation of halogenated uracil (B121893) derivatives into RNA has also been noted. cas.cz
Once incorporated into a DNA strand, 5-bromouracil becomes a potent mutagen primarily due to its ambiguous base-pairing properties, which stem from tautomerism. wikipedia.orgbiologydiscussion.com Like thymine, 5-BrU exists predominantly in the stable keto form, which correctly forms a Watson-Crick base pair with adenine. wikipedia.orgbiologydiscussion.com However, it can undergo a tautomeric shift to a rarer enol form or an ionized form, both of which are complementary to guanine. wikipedia.orgfu-berlin.de
The presence of the highly electronegative bromine atom is thought to increase the proportion of 5-BrU that exists in the enol tautomer compared to thymine. iarc.fr This enhanced propensity for the enol form increases the likelihood of mispairing with guanine during subsequent rounds of DNA replication. biologydiscussion.comiarc.fr If 5-BrU (incorporated opposite adenine) is in its enol form when the DNA replicates, it will pair with guanine. In the next replication cycle, this guanine will pair with cytosine, completing an A-T to G-C transition mutation. wikipedia.orgbiologydiscussion.comtulane.edu
Conversely, an incoming BrdUTP in its enol form can be mistakenly incorporated opposite a guanine on the template strand, leading to a G-C to A-T transition in subsequent replications. biologydiscussion.com Therefore, 5-BrU can induce transition mutations in both directions. pnas.org Studies have shown that factors such as the local DNA sequence, the specific DNA polymerase involved, and the pH can influence the frequency of these mispairing events. nih.gov For instance, an increase in pH can facilitate the formation of the anionic form of 5-BrU, which has been shown to mispair with guanine. fu-berlin.denih.gov
| Tautomeric Form | Pairing Partner | Outcome | Mutation Type |
|---|---|---|---|
| Keto (Common) | Adenine (A) | Normal Pairing (5-BrU:A) | None |
| Enol/Ionized (Rare) | Guanine (G) | Mispairing (5-BrU:G) | Transition (A-T → G-C or G-C → A-T) |
DNA containing 5-bromouracil exhibits significant photosensitivity, particularly to ultraviolet (UV) radiation. kit.edu Upon absorption of UV light, 5-BrU can initiate a cascade of photochemical reactions that lead to the formation of various DNA lesions, including strand breaks. mdpi.comglenresearch.com
The primary photochemical event following UV irradiation of 5-BrU-substituted DNA is the cleavage of the carbon-bromine (C-Br) bond. researchgate.net This dehalogenation process results in the formation of a highly reactive and unstable uracil-5-yl radical. mdpi.comresearchgate.net This reaction can proceed through a mechanism of photo-induced electron transfer, where an electron is transferred from an adjacent molecule to the electronically excited 5-BrU. researchgate.net Neighboring bases, particularly guanine, or amino acids in closely associated proteins, like tryptophan, can serve as the electron donors in this process. researchgate.netnih.gov The resulting 5-BrU anion radical then rapidly expels a bromide ion (Br-) to yield the uracil-5-yl radical, which is the key intermediate responsible for subsequent DNA damage. mdpi.comnih.gov
The photochemical damage induced by 5-bromouracil is not random but is highly dependent on the local DNA sequence. researchgate.net Specific sequences have been identified as "hot-spots" for damage. mtroyal.canii.ac.jp Research has shown that uracil-5-yl radicals are formed with high efficiency in sequences such as 5'-(G/C)[A]n=1,2(Br)U(Br)U-3' and its reverse complement. mtroyal.canii.ac.jp The presence of a guanine residue adjacent to the 5-BrU can enhance the photoreaction, as guanine has a lower ionization potential than other bases and can act as an effective electron donor to the excited 5-BrU. researchgate.net However, the relationship can be complex, and in some contexts, the observed sequence selectivity has been described as "contrathermodynamic." researchgate.net This sequence dependence suggests that the local DNA structure and the electronic coupling between bases play a critical role in the efficiency of the initial photochemical event. researchgate.netresearchgate.net
| Hot-Spot Sequence | Observation | Reference |
|---|---|---|
| 5'-(G/C)[A]n=1,2(Br)U(Br)U-3' | High efficiency of uracil-5-yl radical formation. | mtroyal.ca, nii.ac.jp |
| 5'-(Br)U(Br)U[A]n=1,2(G/C)-3' | High efficiency of uracil-5-yl radical formation. | mtroyal.ca, nii.ac.jp |
| 5′-AABrUBrU-3′ | Preferential site for double-strand breaks when sensitized by Hoechst 33258. | researchgate.net |
The uracil-5-yl radical generated from the photolysis of 5-BrU is a powerful oxidizing agent that can readily abstract a hydrogen atom from a nearby molecule. mdpi.com Within the DNA duplex, the most likely target is the deoxyribose sugar of a neighboring nucleotide. mdpi.comresearchgate.net Studies have demonstrated that the uracil-5-yl radical preferentially abstracts a hydrogen atom from the C1' or C2' position of the sugar moiety on the 5'-adjacent nucleotide. researchgate.netmtroyal.ca This hydrogen abstraction event transforms the sugar into a sugar radical. This new radical species is unstable and undergoes a series of spontaneous degradation reactions, which ultimately leads to the cleavage of the phosphodiester backbone and results in a single-strand break in the DNA. mdpi.comresearchgate.net In some cases, particularly at specific sequence hot-spots, this can even lead to double-strand breaks. researchgate.net
Role in DNA Replication and Repair Process Perturbation
This compound, as a derivative of the nucleobase uracil, has been shown to interfere with the fidelity of DNA replication and repair. wikipedia.orgnih.gov Similar to its well-studied counterpart, 5-bromouracil (5-BrU), this compound can be incorporated into DNA, acting as an analogue of thymine. wikipedia.orgnsysu.edu.tw The presence of the bromine atom at the 5th position alters its electronic properties, leading to tautomeric shifts. wikipedia.orgresearchgate.net These shifts allow for mispairing with guanine instead of adenine during DNA replication. wikipedia.orgfu-berlin.de This misincorporation induces point mutations, specifically A-T to G-C transitions, thereby perturbing the normal sequence of the genetic code. wikipedia.orgnih.gov
The incorporation of such halogenated uracils into the DNA sequence can increase the sensitivity of cells to ionizing radiation, a principle that has implications in cancer therapy. fu-berlin.de The damage caused by radiation is amplified in DNA that contains these analogues. Furthermore, the presence of 5-bromouracil in DNA can lead to the formation of uracil residues through dehalogenation. nih.gov This, in turn, can trigger DNA repair mechanisms, such as those involving uracil-DNA glycosylase, which can lead to the formation of apyrimidinic sites and single-strand breaks in the DNA. nih.gov Studies in yeast have shown that the incorporation of 5-bromouracil can disrupt nucleosome positioning by inducing a DNA conformation that resembles the A-form, which can lead to changes in chromatin organization and gene expression. researchgate.net
Enzyme and Protein Binding and Modulation
Investigation of Enzyme Active Site Interactions (e.g., Phospholipase A2, Dihydropyrimidine Dehydrogenase)
The interaction of this compound with enzyme active sites has been a subject of significant research, particularly with enzymes like Phospholipase A2 (PLA2) and Dihydropyrimidine Dehydrogenase (DPD).
Phospholipase A2 (PLA2): Molecular docking studies have been employed to investigate the binding of 6-amino-5-bromouracil, a closely related compound, with cobra venom phospholipase A2. scitcentral.com These studies indicate that the compound binds to the active site of the enzyme through a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. scitcentral.com The binding energy of 6-amino-5-bromouracil was found to be favorable, suggesting a stable interaction within the active site. scitcentral.com The interaction is crucial for its inhibitory effect on the enzyme's activity. scitcentral.com The active site of PLA2 contains a highly conserved region that is essential for its catalytic function, and compounds that bind to this site can effectively modulate its activity. nih.gov
Dihydropyrimidine Dehydrogenase (DPD): Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (B62378) (5-FU). nih.gov While direct studies on this compound's interaction with DPD are not extensively detailed in the provided results, the structural similarity to 5-FU suggests a potential for interaction. DPD's active site accommodates pyrimidine (B1678525) bases, and variations in this site due to genetic polymorphisms can significantly affect drug metabolism and toxicity. nih.gov The binding of inhibitors to the DPD active site is a key strategy for modulating the efficacy of fluoropyrimidine-based chemotherapy. nih.gov
Photocrosslinking Techniques for Protein-Nucleic Acid Interaction Mapping
Photocrosslinking is a powerful technique used to map the interactions between proteins and nucleic acids. nih.govphotobiology.info Halogenated nucleosides like 5-bromo- and 5-iodo-pyrimidine nucleosides are particularly useful as photo-cross-linkers. glenresearch.com When incorporated into DNA or RNA, these modified nucleosides can be activated by UV light to form covalent bonds with nearby amino acid residues in a binding protein. glenresearch.com
This technique offers site-specific cross-linking, allowing for the precise identification of the points of contact between a nucleic acid and its binding protein. glenresearch.com The use of longer wavelength UV radiation can reduce non-specific side reactions, leading to more specific cross-linking. glenresearch.com For instance, irradiation at 308 nm has been used to efficiently cross-link 5-Br-U containing RNA to a specific tyrosine residue in a coat protein. glenresearch.com The resulting cross-linked adducts can then be analyzed, for example, by mass spectrometry, to identify the specific amino acid and nucleotide involved in the interaction. photobiology.info This provides high-resolution information about the architecture of protein-nucleic acid complexes. ethz.ch Diazirine-based photo-cross-linking probes are another effective tool, offering efficient cross-linking with minimal steric hindrance. researchgate.net
Coordination Chemistry with Metal Ions
Formation and Characterization of Metal-1-Amino-5-bromouracil Complexes
This compound, like other uracil derivatives, can act as a ligand and form coordination complexes with various metal ions. researchgate.netmdpi.com The formation of these complexes involves the donation of electron pairs from the ligand to the metal ion, creating a coordinate bond. The binding of the metal can occur at different sites on the 5-bromouracil molecule, including the nitrogen atoms of the pyrimidine ring and the exocyclic oxygen atoms. researchgate.netresearchgate.net
The synthesis of these metal complexes is typically carried out by reacting a salt of the desired metal with 5-bromouracil in a suitable solvent. researchgate.net The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques, including:
Elemental Analysis: To determine the empirical formula of the complex. researchgate.net
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups involved in bonding to the metal ion. researchgate.netresearchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry. researchgate.net
¹H NMR Spectroscopy: To probe the structure of the complex in solution. researchgate.netresearchgate.net
Mass Spectrometry: To determine the molecular weight of the complex. researchgate.net
Thermal Gravimetric Analysis (TGA): To study the thermal stability of the complex and the presence of coordinated or lattice water molecules. researchgate.net
Magnetic Susceptibility and Molar Conductance Measurements: To gain insights into the geometry of the complex and its electrolytic nature. researchgate.netresearchgate.net
Studies have reported the synthesis and characterization of complexes of 5-bromouracil with a range of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Ag(I). researchgate.netmdpi.com In some cases, ternary complexes have been formed, incorporating another ligand, such as L-histidine, in addition to 5-bromouracil. nih.gov The characterization of these complexes has provided valuable information about their structure and bonding. amanote.comtandfonline.com
Table of Research Findings on Metal-1-Amino-5-bromouracil Complexes:
| Metal Ion | Coordination Mode | Characterization Techniques Used | Reference |
| Mn(II) | Bidentate (N3 and O4) | Elemental Analysis, IR, TGA, Molar Conductance, Magnetic Moment | researchgate.netmdpi.com |
| Co(II) | Bidentate (N3 and O4) | Elemental Analysis, IR, TGA, Molar Conductance, Magnetic Moment | researchgate.netmdpi.com |
| Ni(II) | Bidentate (N3 and O4) | Elemental Analysis, IR, TGA, Molar Conductance, Magnetic Moment | researchgate.netmdpi.com |
| Cu(II) | Bidentate (N3 and O4) | Elemental Analysis, IR, TGA, Molar Conductance, Magnetic Moment | researchgate.netmdpi.com |
| Cd(II) | Bidentate (N3 and O4) | Elemental Analysis, IR, TGA, Molar Conductance, Magnetic Moment | researchgate.netmdpi.com |
| Ag(I) | Bidentate (N3 and O4) | Elemental Analysis, IR, TGA, Molar Conductance, Magnetic Moment | researchgate.netmdpi.com |
| Mn(II) | Ternary with L-Histidine | Elemental Analysis, Conductance, IR, Electronic Spectra, Magnetic Moment | nih.gov |
| Co(II) | Ternary with L-Histidine | Elemental Analysis, Conductance, IR, Electronic Spectra, Magnetic Moment | nih.gov |
| Ni(II) | Ternary with L-Histidine | Elemental Analysis, Conductance, IR, Electronic Spectra, Magnetic Moment | nih.gov |
| Cu(II) | Ternary with L-Histidine | Elemental Analysis, Conductance, IR, Electronic Spectra, Magnetic Moment | nih.gov |
| Zn(II) | Ternary with L-Histidine | Elemental Analysis, Conductance, IR, Electronic Spectra, Magnetic Moment | nih.gov |
| Cd(II) | Ternary with L-Histidine | Elemental Analysis, Conductance, IR, Electronic Spectra, Magnetic Moment | nih.gov |
Determination of Metal-Ligand Binding Sites and Coordination Modes
The determination of how this compound interacts with metal ions at a molecular level is crucial for understanding its biochemical mechanisms. While direct crystallographic or extensive spectroscopic studies on metal complexes of this compound are not widely available in the current body of scientific literature, a comprehensive understanding can be extrapolated from the well-documented coordination chemistry of its parent molecule, 5-bromouracil. The presence of the amino group at the N1 position in this compound is expected to significantly influence its coordination behavior compared to 5-bromouracil.
5-bromouracil itself is a versatile ligand, capable of coordinating to metal ions through several potential donor atoms: the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the two exocyclic oxygen atoms (O2 and O4). uobaghdad.edu.iqacs.org The coordination mode is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other ligands. researchgate.netmdpi.com
In alkaline conditions, the N3-H proton of 5-bromouracil can be easily removed, making the N3 atom a primary site for metal coordination. researchgate.net The N1 atom, on the other hand, is considered more basic. researchgate.net Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, alongside elemental analysis and thermal studies, have been instrumental in elucidating the binding sites in various metal complexes of 5-bromouracil. researchgate.net
For instance, in a study involving Mn(II), Cd(II), Co(II), Ni(II), Cu(II), and Ag(I) complexes of 5-bromouracil, a 1:2 metal-to-ligand stoichiometry was generally observed. researchgate.net The suggested structures from this research indicate that 5-bromouracil can act as a bidentate ligand, coordinating with the metal ion through different combinations of its donor atoms. researchgate.netresearchgate.net
The introduction of an amino group at the N1 position, creating this compound, introduces an additional potential coordination site—the nitrogen atom of the amino group. This primary amine group can act as a potent Lewis base, readily donating its lone pair of electrons to a metal center. This would likely alter the preferred binding mode observed with 5-bromouracil. The amino group's nitrogen could compete with or participate alongside the other traditional donor sites (N3, O2, O4) in coordinating to a metal ion. This could lead to the formation of stable chelate rings, which are entropically favored. For example, coordination involving the N1-amino group and the adjacent O2 carbonyl oxygen would form a stable five-membered chelate ring, a common structural motif in metallo-biochemistry. ehu.es
The electronic properties of the uracil ring would also be modified by the electron-donating amino group at N1, which could, in turn, affect the acidity of the N3-H proton and the donor strength of the O2 and O4 carbonyl groups.
Research Findings on 5-Bromouracil Metal Complexes
To provide a framework for understanding the potential interactions of this compound, the following tables summarize the experimental findings on the coordination of the closely related 5-bromouracil with various metal ions.
Table 1: Spectroscopic Data for 5-Bromouracil and its Metal Complexes
| Compound | 1H NMR Chemical Shift (ppm) | Key IR Bands (cm-1) | Proposed Coordination Sites | Reference |
|---|---|---|---|---|
| 5-Bromouracil (Ligand) | C6-H: ~7.8, N1-H: ~11.2, N3-H: ~11.4 | ν(C=O): ~1700-1740, ν(N-H): ~3100-3200 | - | researchgate.net |
| [Cd(5-BrU)2(H2O)2] | Shift in N-H and C6-H signals | Shift in ν(C=O) and ν(N-H) bands | N3 and O4 | researchgate.net |
| [Ag(5-BrU)] | Broadening and shift of N-H signals | Shift in ν(C=O) and ν(N-H) bands | N3 and O4 | researchgate.net |
Table 2: Coordination Modes of Uracil Derivatives with Various Metal Ions
| Ligand | Metal Ion(s) | Coordination Mode | Experimental Technique(s) | Reference |
|---|---|---|---|---|
| 5-Bromouracil | Mn(II), Co(II), Ni(II), Cu(II), Cd(II), Ag(I) | Bidentate (N3, O4) | IR, 1H NMR, Elemental Analysis | researchgate.netresearchgate.net |
| Uracil | Pt(II), Pd(II), Ru(II), Zn(II) | Bidentate (N1, S2/O2) | X-ray Crystallography, IR, NMR | researchgate.netmdpi.com |
| Uracil | Cd(II), Hg(II), Co(II) | Bidentate (N3, S2/O2) | IR, NMR | researchgate.net |
| 5-Chlorouracil (B11105) | Cr(III), Fe(III), Al(III) | Bidentate (N1, O4) | IR, Electronic Spectra, Magnetic Susceptibility | tandfonline.com |
The study of metal complexes of 5-aminouracil (B160950), another related derivative, can also provide insights. For 5-aminouracil, both the exocyclic amino group and the ring nitrogens/oxygens are potential binding sites. researchgate.net Paper electrophoresis studies on the complexation of 5-aminouracil with Be(II) and Hg(II) have demonstrated the formation of stable complexes, although the precise coordination modes were not definitively determined by this technique alone. asianpubs.org
Mechanistic Biological Effects and Research Models in Vitro and in Vivo Non Clinical
Mechanisms of Mutagenesis in Model Organisms
As a base analog, 5-bromouracil (B15302) is a well-established experimental mutagen. wikipedia.orgnih.gov Its ability to induce permanent changes in the genetic material has been studied in various model organisms, revealing the precise molecular interactions that lead to mutations. wikipedia.org
The primary mutagenic effect of 5-bromouracil stems from its ability to cause point mutations through base substitution. wikipedia.org Structurally similar to thymine (B56734), 5-BrU can be incorporated into a replicating DNA strand opposite adenine (B156593). wikipedia.org However, the bromine atom at the 5th position alters the electron distribution in the pyrimidine (B1678525) ring, allowing 5-BrU to undergo a tautomeric shift from its common keto form to a rarer enol form. wikipedia.orgyoutube.com
In its keto state, 5-BrU pairs with adenine, mimicking thymine. In its enol (or ionized) state, it preferentially pairs with guanine (B1146940). wikipedia.orgyoutube.com This dual pairing potential is the root of its mutagenic action. If 5-BrU is in its enol form during DNA replication, it will direct the incorporation of guanine into the complementary strand. In subsequent replication rounds, this guanine will pair with cytosine, completing a transition mutation from an Adenine-Thymine (A-T) base pair to a Guanine-Cytosine (G-C) pair. wikipedia.org
Research in bacteriophages has demonstrated that the frequency of these mutations is dependent on the concentration of 5-bromouracil. youtube.com Early experiments using T2 bacteriophages showed that the production of mutant plaques, indicating altered viral genomes, increased with higher concentrations of 5-BrU in the growth medium. youtube.com These studies established 5-BrU as a potent agent for inducing A-T to G-C transitions. wikipedia.orgyoutube.com
| Model Organism | Research Finding | Primary Mutation Type | Reference |
|---|---|---|---|
| Bacteriophage T2 | Demonstrated a concentration-dependent increase in mutant plaques, indicating reduced viral fitness and replication efficiency due to genomic alterations. | Base Substitution (Transitions) | youtube.com |
| Bacteriophage T4 | Studies confirmed the mechanism of mutagenesis involves tautomeric shifts leading to base mispairing. | A-T ↔ G-C Transitions | nih.gov |
| Escherichia coli | Incorporation of 5-BrU in the presence of agents that limit thymine synthesis was shown to be essential for mutagenesis. | Base Substitution | youtube.com |
| Syrian Hamster Cells | Replication of DNA containing 5-BrU under conditions of nucleotide pool imbalance (high thymidine) was found to be mutagenic. | Not specified, correlated with 5-BrU substitution level. | nih.gov |
The incorporation of 5-bromouracil into DNA can lead to genomic instability beyond single point mutations. wikipedia.org Agents that cause DNA damage are termed genotoxic, and powerful mutagens that result in chromosomal breakages and rearrangements are known as clastogens. wikipedia.org The presence of 5-BrU in the genome introduces lesions that challenge the integrity of DNA during replication and repair. nih.gov
One source of instability is the chemical degradation of incorporated 5-BrU. Dehalogenation of the 5-bromouracil residue can occur, converting it into a uracil (B121893) residue within the DNA strand. nih.gov Cellular machinery, specifically the enzyme uracil-DNA glycosylase, recognizes and excises uracil from DNA as part of the base excision repair (BER) pathway. This process creates an apyrimidinic (AP) site, which can be further processed into a single-strand break. nih.gov An accumulation of such breaks can compromise genomic stability.
The presence of these DNA lesions triggers a complex network of cellular signaling pathways collectively known as the DNA Damage Response (DDR). nih.govmdpi.com The DDR's function is to detect the damage, signal its presence, and promote either cell cycle arrest to allow for repair or, if the damage is too severe, programmed cell death (apoptosis). nih.gov This response is critical for preventing the propagation of damaged genetic material, which can lead to compromised cellular function or oncogenic transformation. northwestern.edu
Radiosensitization Mechanisms at the Molecular and Cellular Level
Halogenated pyrimidines, including 5-bromouracil and its derivatives, are potent radiosensitizers, meaning they increase the sensitivity of cells to the damaging effects of ionizing radiation. nih.govnih.gov This property has been extensively investigated for its potential application in cancer therapy. royalsocietypublishing.org
The primary mechanism of radiosensitization by 5-BrU involves its incorporation into cellular DNA, replacing thymidine (B127349). nih.gov The presence of the heavy bromine atom makes the DNA more susceptible to damage from ionizing radiation. When irradiated, the C-Br bond is prone to cleavage, leading to the formation of a highly reactive uracilyl radical. royalsocietypublishing.org This radical can then inflict further damage on the DNA, notably by abstracting a hydrogen atom from the adjacent deoxyribose sugar, which ultimately leads to a DNA strand break. royalsocietypublishing.org
This mechanism significantly increases the yield of radiation-induced DNA lesions, particularly single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs). nih.gov Studies in Chinese hamster V79 cells have quantified this effect. When cells were exposed to BrdUrd, leading to a 23% replacement of thymidine, subsequent irradiation resulted in a twofold or greater increase in SSBs and a 1.5-fold or greater increase in DSBs compared to untreated cells. nih.gov This amplification of DNA damage is a key factor in the cytotoxic effects of combining 5-BrU derivatives with radiation. nih.gov
| Cell Line | Compound | Thymidine Replacement | Observation | Reference |
|---|---|---|---|---|
| Chinese Hamster V79 | BrdUrd or IdUrd | 23% (at 10⁻⁵ M) | Production of SSBs increased by ≥2X; DSBs increased by ≥1.5X. | nih.gov |
| MCF-7 (Breast Cancer) & PC3 (Prostate Cancer) | BrdUrd | Not specified | Under hypoxic conditions, BrdU increased the level of histone H2A.X phosphorylation (a marker for DSBs) after X-ray exposure to a greater extent than under normoxia. | nih.gov |
The increased load of DNA damage caused by irradiating 5-BrU-substituted DNA places immense stress on the cell's DNA Damage Response (DDR) pathways. nih.govfrontiersin.org The DDR is a sophisticated signaling network that detects DNA lesions and coordinates cell cycle checkpoints and DNA repair. frontiersin.orgdntb.gov.ua Key sensor kinases such as ATM, ATR, and DNA-PK are activated at the damage sites, initiating cascades that phosphorylate numerous downstream proteins to halt cell cycle progression and recruit repair machinery. dntb.gov.uanih.gov
Radiosensitization by 5-BrU is not only due to increased initial damage but also to how this damage interacts with the DDR. The sheer volume and complexity of the lesions can overwhelm the cell's repair capacity. Furthermore, targeting DDR pathways with pharmacological inhibitors is a strategy to enhance radiosensitization. jci.org For instance, inhibiting key checkpoint proteins like ATR can prevent the cell from arresting in the G2 phase of the cell cycle, forcing it into mitosis with unrepaired DNA damage, a process that often leads to cell death (mitotic catastrophe). jci.org Therefore, the efficacy of 5-BrU as a radiosensitizer is amplified in cells with existing DDR defects or when combined with DDR inhibitors, which prevent the cell from effectively coping with the enhanced radiation-induced DNA damage. nih.govjci.org
Antiviral Research: Molecular Basis of Viral Replication Inhibition
The mechanisms that make 5-bromouracil mutagenic and a radiosensitizer also form the basis of its antiviral properties. youtube.commdpi.com By acting as a base analog, 5-BrU derivatives can disrupt the replication of viral genomes. nih.gov
The molecular basis for this inhibition often relies on the selective targeting of viral enzymes. Many viruses, such as those in the herpes family, encode their own thymidine kinase, which is necessary for phosphorylating thymidine for DNA synthesis. nih.govnih.gov These viral kinases are often less specific than their host cell counterparts and can efficiently phosphorylate 5-BrU nucleoside analogs.
Once phosphorylated to their triphosphate form, these analogs can act as inhibitors of the viral DNA polymerase. nih.govnih.gov This can occur in two main ways:
Competitive Inhibition: The analog triphosphate competes with the natural deoxynucleotide triphosphate (dTTP) for the active site of the viral DNA polymerase.
Chain Termination: The analog is incorporated into the growing viral DNA chain, but its structure prevents the addition of the next nucleotide, thus terminating replication. nih.gov
This strategy is effective because the viral enzymes are targeted with greater affinity than the host cell enzymes, leading to selective inhibition of viral replication with less toxicity to the host. nih.govnih.gov Research has shown that 5-substituted uracil derivatives can inhibit a range of DNA and RNA viruses, including herpes simplex virus and HIV, by interfering with these crucial replicative enzymes. mdpi.comnih.gov
Neurochemical Modulation Studies in Animal Models (e.g., Monoaminergic System Effects)nih.gov
Research in animal models has explored the influence of 1-Amino-5-bromouracil (ABU) on the monoaminergic neurotransmitter systems within the brain. These studies are crucial for understanding the compound's potential mechanisms of action on a neurochemical level. Investigations have particularly focused on its effects under both normal and stress-induced conditions, providing insights into its modulatory properties on key neurotransmitters such as noradrenaline, dopamine (B1211576), and serotonin (B10506).
A significant study investigated the impact of this compound on monoamine metabolism in the brains of rats. Under non-stressed conditions, ABU did not appear to alter the metabolism of monoamines. However, its effects became evident when the animal models were subjected to physiological stress.
Two different stress models, immobilization and electric foot shock, were used to evaluate the neurochemical effects of ABU pretreatment. In drug-naive rats, one-hour of immobilization stress led to an increase in the ratio of 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) to noradrenaline (NA), indicating an activation of noradrenergic neurons. This stressor, however, did not significantly change the ratios of homovanilic acid (HVA) plus 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine (DA), or the ratio of 5-hydroxyindole (B134679) acetic acid (5-HIAA) to serotonin (5-HT). Pretreatment with this compound was found to suppress the immobilization-induced activation of these noradrenergic neurons.
In contrast, electric foot shock stress resulted in an increase in both the MHPG/NA ratio and the HVA+DOPAC/DA ratio, signifying an activation of both noradrenergic and dopaminergic neurons. Pretreatment with this compound was shown to suppress this stress-induced activation of both noradrenergic and dopaminergic neurons in the cortex. These findings suggest that this compound can modulate the response of specific monoaminergic systems to different types of physiological stress. The study highlights that the compound's suppressive effects on stress-induced neuronal activation are a key aspect of its neurochemical profile.
The table below summarizes the observed effects of this compound on monoaminergic systems in a rat model under different stress conditions.
| Stress Condition | Monoaminergic System | Observed Effect in Drug-Naive Rats | Effect of this compound Pretreatment |
| Immobilization (1-hour) | Noradrenergic (MHPG/NA ratio) | Increased | Suppressed activation |
| Dopaminergic (HVA+DOPAC/DA ratio) | No significant change | Not applicable | |
| Serotonergic (5-HIAA/5-HT ratio) | No significant change | Not applicable | |
| Electric Foot Shock | Noradrenergic (MHPG/NA ratio) | Increased | Suppressed activation |
| Dopaminergic (HVA+DOPAC/DA ratio) | Increased | Suppressed activation |
Structure Activity Relationship Sar Studies and Comparative Analysis
Structure-Activity Relationships for 1-Amino-5-bromouracil Derivatives
The biological activity of this compound can be significantly modified through the synthesis of various derivatives. The core structure serves as a scaffold for creating compounds with tailored inhibitory properties, particularly against enzymes involved in nucleoside metabolism.
Research into multisubstrate analogue inhibitors of Escherichia coli thymidine (B127349) phosphorylase (TPase) has provided insight into the structure-activity relationships of this compound derivatives. In one study, a series of acyclic phosphonate (B1237965) derivatives were synthesized and evaluated. While initial compounds were based on a thymine (B56734) core, subsequent modifications involved replacing the thymine base with other heterocyclic systems, including 6-amino-5-bromouracil (an isomer of this compound, indicating the utility of the aminobromouracil scaffold). kuleuven.be
Specifically, the replacement of thymine with 6-amino-5-bromouracil in a 1-(phosphonoalkyl) derivative led to a pronounced improvement in the inhibition of TPase. kuleuven.be This highlights the importance of the aminobromouracil moiety for enhanced binding and inhibition. These derivatives were found to act as competitive inhibitors with respect to the inorganic phosphate (B84403) substrate, suggesting a direct interaction with the enzyme's phosphate-binding site. kuleuven.be The synthesis of such amino derivatives often starts from the substitution of the bromine atom in 5-bromouracil (B15302) with various amine-containing groups. mdpi.comresearchgate.net
This demonstrates a key SAR principle: attaching phosphonoalkyl chains to the aminobromouracil core can generate potent enzyme inhibitors, with the aminobromouracil structure itself being crucial for improved activity compared to analogous thymine derivatives.
Table 1: Inhibitory Activity of Selected Uracil (B121893) Derivatives against E. coli Thymidine Phosphorylase This table is based on findings from studies on multisubstrate analogue inhibitors.
| Compound Base | Derivative Structure | Relative Inhibitory Potency | Reference |
|---|---|---|---|
| Thymine | 1-(8-phosphonooctyl)thymine | Potent | kuleuven.be |
| 6-Amino-5-bromouracil | Derivative of 1-(8-phosphonooctyl) structure | Pronounced Improvement vs. Thymine derivative | kuleuven.be |
| 7-Deazaxanthine | Derivative of 1-(8-phosphonooctyl) structure | Pronounced Improvement vs. Thymine derivative | kuleuven.be |
Comparative Biochemical and Biological Studies with Other Halogenated Uracil Analogs
This compound is part of a broader class of halogenated uracils, each with distinct physicochemical properties and biological effects. Comparisons with analogs like 5-fluorouracil (B62378) (5-FU), 5-chlorouracil (B11105) (5-ClU), and 5-iodouracil (B140508) (5-IU) are essential for understanding its specific mechanisms of action.
The biological and mutagenic activity of halogenated uracils is closely linked to their ability to exist in different tautomeric forms. 5-Bromouracil (the core of this compound) can exist in at least three forms: the standard keto form, an enol form, and an ionized form. wikipedia.org
Keto Form: This is the most stable and common tautomer. In this form, it is structurally analogous to thymine and correctly pairs with adenine (B156593) during DNA replication. wikipedia.orgmdpi.com
Enol/Ionized Forms: Tautomeric shifts can lead to the formation of the enol or ionized tautomers. These forms are complementary to guanine (B1146940), not adenine. wikipedia.org This mispairing ability is a primary source of the mutagenic effects of 5-bromouracil, leading to A-T to G-C transition mutations after several rounds of DNA replication. wikipedia.org
The halogen atom at the C5 position significantly influences the electronic properties and reactivity of the uracil ring. oup.com Theoretical studies confirm that the diketo tautomer is the most stable form for all 5-halogenouracils (5XU). mdpi.com The electronegativity of the halogen affects the pKa of the N3 proton, which can influence hydrogen bonding in nucleic acid structures. nih.gov This change in acidity can also affect reactivity; for instance, 5-fluorouracil readily ionizes, allowing it to mimic cytosine and pair with guanosine, which may contribute to errors during protein synthesis. tandfonline.com The polarity of the solvent also plays a crucial role in the stability and reactivity of uracil derivatives. nih.govacs.org
Halogenated uracils interfere with nucleic acid metabolism and integrity through several mechanisms, with the specific halogen influencing the outcome.
Incorporation into DNA and Mutagenesis: 5-bromouracil is known to substitute for thymine in DNA. wikipedia.orgnih.gov Once incorporated, its tautomeric ambiguity leads to point mutations. wikipedia.org Other halogenated uracils are also incorporated into nucleic acids. tandfonline.comnih.gov
DNA Damage via Radical Formation: The uracil radical generated from 5-halouracil can induce DNA damage by abstracting a hydrogen atom from the sugar moiety of an adjacent nucleotide. nih.gov This process can lead to strand cleavage.
Differential Repair: The cellular machinery that repairs DNA lesions recognizes halogenated uracils with varying efficiency. The enzyme MBD4 (methyl-CpG binding domain 4), a DNA glycosylase, is highly active against mispaired 5-chlorouracil (ClU) and uracil (U), showing that ClU is as good a substrate as U. nih.gov However, its activity against mispaired 5-bromouracil (BrU) is similar to its lower activity against mispaired thymine. nih.gov This suggests that the size and inductive properties of the halogen at the C5 position influence the efficiency of enzymatic repair. nih.gov
Impact on Protein Synthesis: When incorporated into mRNA, halogenated bases can cause errors in the reading frame, leading to the production of altered proteins. tandfonline.com
Table 2: Comparative Effects of Halogenated Uracils on Nucleic Acids
| Halogenated Uracil | Primary Pairing Partner (Keto form) | Mispairing Partner (Enol/Ion form) | Key Effect on Nucleic Acids | Reference |
|---|---|---|---|---|
| 5-Fluorouracil (5-FU) | Adenine | Guanine | Inhibits thymidine synthesis; incorporates into RNA causing reading errors. | mdpi.comtandfonline.com |
| 5-Chlorouracil (5-ClU) | Adenine | Guanine | Efficiently recognized and removed by repair enzyme MBD4 when mispaired. | nih.gov |
| 5-Bromouracil (5-BrU) | Adenine | Guanine | Induces A-T to G-C transition mutations; less efficiently repaired by MBD4 than 5-ClU. | wikipedia.orgnih.gov |
| 5-Iodouracil (5-IU) | Adenine | Guanine | Known to have lethal and mutagenic effects on bacteriophages. | mdpi.comoup.com |
Molecular Design Principles for Modulating this compound Activity
The design of novel agents based on the this compound scaffold is guided by several key principles derived from SAR studies and comparative analyses.
Enzyme-Targeted Inhibition: A primary strategy involves designing derivatives as multisubstrate analogue inhibitors. By attaching moieties that mimic other substrates, such as the phosphate group, one can create potent and specific inhibitors. The addition of phosphonoalkyl chains to the aminobromouracil core creates compounds that directly interact with the phosphate-binding site of enzymes like thymidine phosphorylase, leading to enhanced inhibition compared to thymine-based analogues. kuleuven.be
Exploitation of Halogen Properties: The choice of halogen is a critical design parameter. The size, electronegativity, and polarizability of the halogen at the C5 position influence base pairing, stacking interactions, pKa, and recognition by cellular enzymes. mdpi.comnih.govnih.gov For instance, while bromine provides a good balance for inducing mutations, chlorine might be used if rapid recognition by repair enzymes is a desired feature for a specific application. Designing molecules for enhanced RNA targeting can involve using halogens to modulate the pKa of adjacent bases, thereby strengthening hydrogen bonding in triplex structures. nih.gov
Modulation of Tautomeric Equilibrium: The core activity of this compound as a mutagenic agent relies on its tautomeric properties. wikipedia.org Molecular design can aim to stabilize either the keto form (for standard base pairing) or the enol/ion form (for mispairing) by introducing specific functional groups on the uracil ring or its substituents. This principle is fundamental for creating agents that either faithfully mimic thymine or act as potent mutagens.
Leveraging the Amino Group: The amino group at the N1 position offers a site for chemical modification to alter solubility, cell permeability, and target specificity. It also fundamentally changes the electronic character of the pyrimidine (B1678525) ring compared to a simple N-H group. Synthesizing new derivatives often involves the reaction of 5-bromouracil with various amines, allowing for the introduction of diverse functional groups to explore new biological activities. mdpi.com
By integrating these principles, researchers can rationally design this compound derivatives with finely tuned biological activities, from specific enzyme inhibitors to agents that modulate nucleic acid structure and function.
Advanced Analytical and Research Methodologies Applied to 1 Amino 5 Bromouracil Studies
High-Resolution Spectroscopic Techniques for Molecular Characterization
High-resolution spectroscopic techniques are essential for the unambiguous identification and structural elucidation of synthetic compounds like aminated bromouracil derivatives. These methods provide detailed information on the molecular framework and electronic properties.
While specific high-resolution spectroscopic data for 1-Amino-5-bromouracil is not extensively detailed in published literature, a patent for its synthesis describes it as a crystalline solid with a melting point of 214-215 °C. ambeed.com
For the isomer 6-Amino-5-bromouracil and its derivatives, spectroscopic methods have been pivotal in confirming their structures. Studies on newly synthesized inhibitors of human thymidine (B127349) phosphorylase, derived from 6-(chloromethyl)-pyrimidine-2,4-(1H,3H)-dione, report using ¹H-NMR and Electron Impact Mass Spectrometry (EI-MS) for structural confirmation. pucrs.brplos.orgsemanticscholar.org For instance, in the synthesis of N'-[(E)-(3′,5′-Dibromo-2′-hydroxylphenyl)methylidene]-4-hydroxylbenzohydrazide, both ¹H-NMR and EI-MS were used to verify the final structure. plos.org Similarly, the synthesis of sulfoximine (B86345) mimics of ribosides, designed as enzyme inhibitors, utilized a suite of spectroscopic techniques including ¹³C NMR, DEPT-135, and HMQC to characterize the synthesized molecules, some of which were designed based on the structure of 6-amino-5-bromouracil. bath.ac.uk
Advanced Chromatographic and Electrophoretic Separations in Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, purification, and analysis of compounds like 6-Amino-5-bromouracil in various research contexts. ambeed.com
A specific reverse-phase (RP) HPLC method has been developed for the analysis of 6-Amino-5-bromouracil . sielc.comsielc.com This method is scalable for preparative separations to isolate impurities and is also suitable for pharmacokinetic studies. sielc.comsielc.com The conditions for this separation are detailed in the table below.
Table 1. HPLC Method for the Separation of 6-Amino-5-bromouracil
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detector | UV, MS, ELSD, CAD |
| Notes | For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. sielc.comsielc.com |
This method highlights the utility of modern chromatography in ensuring the purity and enabling the quantitative analysis of this important uracil (B121893) derivative.
Biophysical Techniques for Nucleic Acid and Protein Interaction Analysis
Biophysical methods are crucial for understanding how modified nucleobases interact with biological macromolecules, providing insights into their mechanisms of action.
In contrast, the interactions of 6-Amino-5-bromouracil have been more thoroughly investigated. It is a known inhibitor of thymidine phosphorylase (TP), an enzyme implicated in cancer development and angiogenesis. uah.essci-hub.st Several studies utilize 6-Amino-5-bromouracil as a reference inhibitor for in vitro assays against the TP enzyme. plos.orgsemanticscholar.org Its inhibitory activity against TP is reported to be in the micromolar range. sci-hub.st
Fluorescence spectroscopy has been employed to study the binding interactions of 6-Amino-5-bromouracil. A study investigating its effect on snake venom toxicity used fluorescence quenching to analyze its interaction with the venom proteins. scitcentral.com The addition of 105 µM of 6-amino-5-bromouracil led to a decrease in the intrinsic fluorescence intensity of the snake venom, suggesting a direct interaction. scitcentral.com This quenching can result from various molecular events, including ground-state complex formation or conformational changes in the protein upon ligand binding. scitcentral.com
Furthermore, molecular docking studies have been used to model the interaction between 6-Amino-5-bromouracil and the active site of enzymes like cobra-venom phospholipase A2 (PLA2). scitcentral.com These computational models predicted that 6-Amino-5-bromouracil forms hydrogen bonds with key amino acid residues in the enzyme's active site, including GLY31, TYR63, and ASP48, suggesting a plausible mechanism for its inhibitory action. scitcentral.com
Table 2. Biophysical Interaction Data for 6-Amino-5-bromouracil
| Technique | Target | Finding | Reference |
|---|---|---|---|
| Enzyme Inhibition Assay | Thymidine Phosphorylase (TP) | Acts as a competitive inhibitor. | uah.essci-hub.st |
| Fluorescence Spectroscopy | Snake Venom Proteins | Quenching of intrinsic protein fluorescence indicates direct binding. | scitcentral.com |
| Molecular Docking | Cobra-Venom Phospholipase A2 | Forms H-bonds with active site residues (GLY31, TYR63, ASP48). | scitcentral.com |
Mass Spectrometry for Metabolite Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for confirming molecular weight and for studying the fragmentation patterns of molecules, which aids in their structural elucidation. It is also the core technique for metabolite identification when coupled with a separation method like liquid chromatography (LC).
For This compound , specific studies detailing its fragmentation analysis or metabolite profile are not prominent in the searched literature. One source mentions the analysis of plasma for metabolites of an anxiolytic agent in a list that also includes the pharmacological profiling of this compound, but provides no data for the latter. theinterstellarplan.com
For 6-Amino-5-bromouracil , mass spectrometry is frequently cited as a tool for structural confirmation of its derivatives. pucrs.brplos.orgsemanticscholar.org For example, Electron Impact Mass Spectrometry (EI-MS) was used to identify the molecular ion peaks of synthesized 4-hydroxybenzohydrazides, confirming their molecular weights. plos.org In studies of MNGIE (Mitochondrial Neurogastrointestinal Encephalomyopathy), LC-MS/MS was used to quantify nucleoside levels in tissue homogenates that were treated with 6-amino-5-bromouracil as a TP inhibitor to prevent the ex vivo degradation of analytes. nih.gov This highlights its use as a tool in broader metabolomic workflows, although it does not detail the metabolism of 6-amino-5-bromouracil itself.
Yeast Oligonucleotide Transformation Assays for Mutagenicity Evaluation
The yeast oligonucleotide transformation assay is a sophisticated method to determine the specific mutagenic potential and pairing properties of a modified base within a defined DNA sequence.
A review of the scientific literature did not yield any studies that have specifically applied the yeast oligonucleotide transformation assay to evaluate the mutagenicity of either This compound or 6-Amino-5-bromouracil .
However, general toxicity and mutagenicity information for 6-Amino-5-bromouracil is available in various databases. The Pharos Project lists hazard assessments for mutagenicity and other toxicological endpoints, although the specific data sources are aggregated. habitablefuture.org Similarly, other studies predict the mutagenicity of related compounds based on computational models but lack direct experimental validation with the yeast assay. researchgate.net One study noted the mutagenicity of two carcinogenic compounds was in line with that of 6-amino-5-bromouracil, but did not provide the underlying data or methods. alljournals.cn Without specific experimental results from the yeast transformation assay, a detailed evaluation of its mutagenic signature at the molecular level remains uncharacterized.
Future Directions and Emerging Research Avenues for 1 Amino 5 Bromouracil
Exploration of Novel Biochemical Pathways and Interaction Networks
Initial research has identified 1-Amino-5-bromouracil (also referred to as ABU) as a novel central-acting agent with anticonflict and anaesthetic properties. nih.govtocris.com It is recognized as a benzodiazepine/GABAA ligand and has been shown to protect against seizures. tocris.com The primary focus of future research will be to move beyond this initial characterization and delineate the specific biochemical pathways and molecular interaction networks it modulates.
A key study investigated the effects of this compound on monoaminergic neurotransmitter levels in the rat brain, particularly under stress. nih.gov The findings revealed that under non-stressed conditions, the compound did not significantly affect monoamine metabolism. However, it demonstrated a notable effect under stress, suppressing the activation of noradrenergic and dopaminergic cortical neurons. nih.gov Specifically, pretreatment with this compound was effective in suppressing the stress-induced increase in the 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) to noradrenaline (NA) ratio during immobilization stress. nih.gov It also suppressed the increase in both the MHPG/NA and the homovanilic acid (HVA) plus 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine (B1211576) (DA) ratios following electric foot shock stress. nih.gov
These findings suggest that the interaction of this compound is not limited to the GABAergic system but extends to a complex interplay with monoaminergic systems, especially in a stress-dependent manner. Future research should aim to:
Elucidate the precise binding site and allosteric modulation effects on different GABAA receptor subtypes.
Investigate the downstream signaling cascades following receptor binding.
Explore the mechanism by which it cross-regulates noradrenergic and dopaminergic pathways, determining whether this is a direct effect or secondary to its action on GABAergic neurons.
Table 1: Effect of this compound on Rat Brain Monoamine Metabolism Under Stress
| Stress Condition | Neurotransmitter System | Observed Effect of Stress (Drug-Naive) | Effect of this compound Pretreatment | Reference |
|---|---|---|---|---|
| Immobilization Stress | Noradrenergic | Increased MHPG/NA ratio | Suppressed the activation of noradrenergic neurons | nih.gov |
| Immobilization Stress | Dopaminergic | No increase in (HVA+DOPAC)/DA ratio | - | nih.gov |
| Immobilization Stress | Serotonergic | No increase in 5-HIAA/5-HT ratio | - | nih.gov |
| Electric Foot Shock Stress | Noradrenergic | Increased MHPG/NA ratio | Suppressed the activation of noradrenergic cortical neurons | nih.gov |
| Electric Foot Shock Stress | Dopaminergic | Increased (HVA+DOPAC)/DA ratio | Suppressed the activation of dopaminergic cortical neurons | nih.gov |
Integration with Systems Biology Approaches
The intricate, stress-dependent effects of this compound on multiple neurotransmitter systems highlight the limitations of studying its actions in isolated pathways. A systems biology approach, which integrates experimental data with computational modeling, offers a powerful framework for understanding the compound's global impact on cellular and organismal physiology.
Future research should leverage 'omics' technologies to build a comprehensive picture of the biological response to this compound. This could involve:
Transcriptomics: To identify gene expression changes in brain regions modulated by the compound, revealing novel target pathways and compensatory mechanisms.
Proteomics: To analyze changes in protein expression and post-translational modifications, providing direct insight into the molecular machinery affected.
Metabolomics: To profile the changes in small-molecule metabolites, offering a functional readout of the metabolic state of neuronal cells under its influence. researchgate.net
By integrating these datasets, researchers can construct detailed interaction networks and predictive models. Such models could simulate the compound's effects across different physiological states (e.g., stress vs. non-stress), predict potential off-target effects, and identify key nodes in the network that are critical for its therapeutic action. While the use of related compounds like 5-bromouracil (B15302) has been noted in genetic mapping studies, which form a component of systems biology, the application of these broad, integrative approaches to this compound remains a key future direction. string-db.org
Potential for Advanced Molecular Probes and Research Tools
While many uracil (B121893) derivatives, notably 5-bromouracil, are extensively used as experimental mutagens and photosensitizing probes to study DNA structure and protein-DNA interactions, the potential of this compound as a specialized research tool is largely unexplored. caltech.edunih.govoup.com Its unique pharmacological profile suggests it could be developed into a highly specific molecular probe.
Future research could focus on:
Developing Radiolabeled or Fluorescent Analogs: Synthesizing derivatives of this compound with reporter tags could enable its use in receptor binding assays, autoradiography, and in vivo imaging techniques like Positron Emission Tomography (PET). This would allow for precise localization of its binding sites within the brain.
Probes for Studying Neurotransmitter System Dynamics: Given its state-dependent activity, this compound could serve as a parent structure for designing novel chemical tools to investigate the dynamic interplay between GABAergic and monoaminergic systems during stress responses.
Pharmacological Tools: As a specific ligand for GABAA receptors, it can be used as a reference compound to characterize other novel psychoactive agents and to dissect the contribution of specific receptor-mediated pathways to behaviors like anxiety and sedation.
The development of such tools would not only advance our understanding of this compound itself but also provide the wider neuroscience community with valuable new instruments for their research.
Challenges and Opportunities in this compound Research
The path forward for this compound research is paved with both significant challenges and compelling opportunities.
Opportunities:
Novel Mechanism of Action: The compound's distinct, stress-dependent modulation of monoaminergic systems, unlike classic benzodiazepines, presents a major opportunity to develop a new class of anxiolytics or stress-related disorder treatments with potentially improved efficacy or side-effect profiles. nih.gov
Therapeutic Potential: Its demonstrated anticonflict, anaesthetic, and anti-seizure activities warrant further preclinical investigation for a range of neurological and psychiatric conditions. tocris.com
Structure-Activity Relationship (SAR) Studies: The existence of a defined chemical structure provides a clear starting point for medicinal chemists to synthesize and test new derivatives, potentially optimizing potency, selectivity, and pharmacokinetic properties.
Challenges:
Limited Existing Research: The most significant hurdle is the sparse body of literature dedicated specifically to this compound. A substantial amount of foundational research is required to build a robust understanding of its pharmacology, toxicology, and pharmacokinetics.
Delineating its Unique Identity: Much of the related research focuses on 5-bromouracil. A key challenge will be to clearly differentiate the mechanisms and biological effects of the 1-amino derivative from its more extensively studied parent compound.
Translational Gap: Moving from initial findings in rodent models to potential human applications is a long and resource-intensive process. Overcoming this translational gap will require comprehensive preclinical studies to establish a strong rationale for any future clinical development.
Q & A
Q. What are the standard synthetic routes for 1-Amino-5-bromouracil and its derivatives?
The synthesis of this compound derivatives typically involves condensation reactions. For example, 1-[4-(phenoxy)benzyl]-5-amino-6-azauracil is synthesized by heating 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine with 1-bromo-ω-(phenoxy)alkane at 160–170°C for 1 hour under anhydrous conditions . Bromination of 4-(phenoxy)toluenes with molecular bromine in chloroform under light irradiation is also a key step for generating intermediates like 4-(phenoxy)benzyl bromides .
Q. How can researchers ensure purity and structural confirmation of this compound derivatives?
Common purification methods include recrystallization (e.g., using methanol-ether mixtures) and chromatography (silica gel or HPLC). Structural validation relies on NMR, mass spectrometry, and elemental analysis. For example, in photofragmentation studies of bromouracil analogs, mass spectra are recorded in coincidence with C 1s photoelectron spectra to confirm fragmentation pathways .
Q. What solvents and storage conditions are optimal for this compound derivatives?
Derivatives such as 6-Amino-1-benzyl-5-bromouracil are soluble in DMSO, DMF, aqueous base, or methanol. Storage at -20°C in airtight containers is recommended to prevent degradation .
Advanced Research Questions
Q. How does bromination at the 5-position influence the electronic properties of uracil derivatives?
Bromination alters electron density, affecting reactivity in nucleophilic substitution or cross-coupling reactions. Photofragmentation studies using soft X-rays reveal that bromine substitution enhances core ionization efficiency, leading to distinct cation and neutral fragment patterns compared to non-brominated analogs like thymine .
Q. What methodologies are used to study the structure-activity relationships (SAR) of this compound in biological systems?
SAR studies often employ in vitro assays with suramin or nikkomycin Z as antagonists. For example, agonist responses in rat superior cervical ganglia are quantified via concentration-response curves, with statistical significance assessed using paired t-tests (P < 0.05) . Radioligand binding assays (e.g., with DPCPX) further elucidate receptor affinity .
Q. How can researchers resolve contradictions in bromouracil derivative reactivity across different experimental models?
Divergent results may arise from solvent polarity, temperature, or competing reaction pathways. Systematic optimization (e.g., varying reaction time, catalyst loading, or protecting groups) is critical. For instance, mesylation and tritylation steps in synthesizing 2',2'-anhydro derivatives require strict control of anhydrous conditions to avoid side reactions .
Q. What advanced analytical techniques are suitable for studying bromouracil photodegradation or metabolic pathways?
Photoelectron-photoion-photoion coincidence (PEPIPICO) spectroscopy is used to track core ionization and fragmentation dynamics . For metabolic studies, HPLC coupled with high-resolution mass spectrometry (HRMS) identifies degradation products, while isotopic labeling (e.g., ²H or ¹⁵N) traces reaction intermediates .
Methodological Guidance
Q. How should researchers design experiments to assess the biological activity of bromouracil analogs?
Q. What statistical frameworks are appropriate for analyzing dose-response data in bromouracil studies?
Non-linear regression models (e.g., log[agonist] vs. response) are standard. For antagonist studies, Schild analysis or Cheng-Prusoff equations quantify IC₅₀ values . Data reproducibility should be assessed via triplicate experiments with error bars representing SEM.
Q. How can researchers avoid common pitfalls in synthesizing bromouracil derivatives?
- Pitfall 1 : Hydrolysis of bromine under basic conditions. Solution : Use aprotic solvents (e.g., THF) and low temperatures .
- Pitfall 2 : Side reactions during mesylation. Solution : Employ controlled stoichiometry of mesyl chloride and monitor via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
